molecular formula C8H7BrClN B13677986 5-Bromo-2-chloro-3-cyclopropylpyridine

5-Bromo-2-chloro-3-cyclopropylpyridine

Cat. No.: B13677986
M. Wt: 232.50 g/mol
InChI Key: AMJMHDPIFFSYJK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H8BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-cyclopropylpyridine under controlled conditions. The reaction may involve the use of bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-cyclopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-chloro-3-cyclopropylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-cyclopropylpyridine involves its interaction with specific molecular targets. It may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The exact molecular pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

5-bromo-2-chloro-3-cyclopropylpyridine

InChI

InChI=1S/C8H7BrClN/c9-6-3-7(5-1-2-5)8(10)11-4-6/h3-5H,1-2H2

InChI Key

AMJMHDPIFFSYJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

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